(3R)-3-(3-methylbutoxy)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(3R)-3-(3-methylbutoxy)pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-6-11-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3/t9-/m1/s1 |
InChI Key |
RPPGMZVKEWPDGB-SECBINFHSA-N |
Isomeric SMILES |
CC(C)CCO[C@@H]1CCNC1 |
Canonical SMILES |
CC(C)CCOC1CCNC1 |
Origin of Product |
United States |
Stereochemical Analysis and Conformational Landscape of 3r 3 3 Methylbutoxy Pyrrolidine
Absolute and Relative Stereochemical Determination Methodologies
The designation "(3R)" specifies the absolute configuration at the C3 stereocenter of the pyrrolidine (B122466) ring, according to the Cahn-Ingold-Prelog priority rules. Determining this absolute stereochemistry is a crucial step in the characterization of enantiomerically pure compounds. Methodologies for this determination include:
X-ray Crystallography: This powerful technique provides unambiguous determination of the absolute configuration by mapping the electron density of a single crystal of the compound or a suitable crystalline derivative.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic methods measure the differential absorption of left and right circularly polarized light. By comparing experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be assigned.
Chemical Correlation: The absolute configuration can be established by chemically transforming the molecule, without affecting the stereocenter, into a compound of known absolute configuration. Conversely, synthesizing the molecule from a starting material with a known chiral center, such as a derivative of the amino acid L-proline, can also establish its stereochemistry. mappingignorance.org
NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: The formation of diastereomeric complexes or derivatives with a chiral auxiliary allows for the determination of absolute configuration by observing differences in the NMR spectra of the resulting diastereomers.
The determination of relative stereochemistry, which describes the orientation of substituents relative to each other in a molecule with multiple stereocenters, is often accomplished using Nuclear Magnetic Resonance (NMR) techniques, particularly through the analysis of nuclear Overhauser effects (nOes) and scalar coupling constants (J-values). acs.org
Conformational Analysis of the Pyrrolidine Ring System
The conformation of the pyrrolidine ring is best described by the concept of pseudorotation. nih.govcas.cz The ring puckering can be described by two main, low-energy conformations: the envelope (or Cₛ) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (or C₂) form , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
These forms are not static but interconvert rapidly through a low-energy pathway known as the pseudorotation circuit. The specific pucker of a substituted pyrrolidine is defined by a phase angle (P) and a puckering amplitude (τₘ). In proline residues, a common pyrrolidine-containing structure, these puckers are often classified as "UP" and "DOWN", which has been shown to be functionally relevant in proteins. nih.govresearchgate.net
Table 1: Description of Pyrrolidine Ring Puckers
| Pucker Type | Description | Key Features |
|---|---|---|
| Envelope (Cₛ) | Four atoms are in a plane, with the fifth atom displaced. The displaced atom can be "endo" (towards the substituent) or "exo" (away from the substituent). For example, C3-endo or C3-exo. | One atom is significantly out of the plane defined by the other four. |
| Twist (C₂) | No three atoms are coplanar. Two adjacent atoms are displaced on opposite sides of the plane of the other three. | The ring has a two-fold axis of symmetry passing through one atom and the midpoint of the opposite bond. |
| UP/DOWN | A classification used for proline, where the Cγ atom is displaced on the same (DOWN) or opposite (UP) side of the Cα-Cδ-N plane relative to the carboxyl group. researchgate.net | This nomenclature is specific to proline but illustrates the principle of directed puckering. |
The presence of a substituent on the pyrrolidine ring significantly influences the conformational equilibrium of the pseudorotation circuit. beilstein-journals.orgbeilstein-journals.org For (3R)-3-(3-methylbutoxy)pyrrolidine, the bulky 3-methylbutoxy group at the C3 position is expected to exert a strong steric influence.
This substituent will likely force the pyrrolidine ring to adopt a limited set of preferred conformations to minimize steric hindrance. The two primary envelope conformations would be the C3-exo and C3-endo puckers.
In the C3-exo pucker, the C3 atom is displaced out of the plane on the side opposite to the 3-methylbutoxy group, placing the substituent in a less sterically hindered pseudo-equatorial position.
In the C3-endo pucker, the C3 atom is displaced on the same side as the substituent, forcing the group into a more sterically demanding pseudo-axial position.
Therefore, it is highly probable that the C3-exo conformation represents the global minimum energy state for this compound. The exact energy difference between the possible conformers and the barriers to their interconversion would require detailed quantum chemical calculations or low-temperature NMR studies. beilstein-journals.org These studies are crucial as the spatial orientation of the 3-methylbutoxy group, governed by the ring's pucker, will define the molecule's interaction profile. nih.gov
Chiral Recognition and Enantiomeric Purity Assessment Techniques
Ensuring the enantiomeric purity of a single-enantiomer compound like this compound is essential. Enantiomeric excess (e.e.) is a measure of this purity. Several analytical techniques are employed for chiral recognition and the determination of enantiomeric purity. nih.gov
These methods rely on creating a diastereomeric interaction between the enantiomers in the sample and a chiral selector, which allows for their differentiation.
Table 2: Techniques for Enantiomeric Purity Assessment
| Technique | Principle of Separation/Detection | Common Chiral Selectors/Reagents |
|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. nih.gov | Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, Pirkle-type phases. |
| Chiral Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to their interaction with a chiral selector added to the buffer. nih.gov | Cyclodextrins (native and derivatized), chiral crown ethers, macrocyclic antibiotics. |
| NMR Spectroscopy | Enantiomers are converted into diastereomers by reaction with a chiral derivatizing agent (e.g., Mosher's acid), or they form transient diastereomeric complexes with a chiral solvating agent or shift reagent, leading to distinguishable signals in the NMR spectrum. | Chiral derivatizing agents, chiral solvating agents, chiral lanthanide shift reagents. |
| Gas Chromatography (GC) | Separation of volatile enantiomers on a column coated with a chiral stationary phase. | Chiral metal complexes, cyclodextrin (B1172386) derivatives. |
For this compound, chiral HPLC and chiral GC would likely be the most direct and common methods for assessing enantiomeric purity. The selection of the appropriate chiral stationary phase is determined empirically to achieve baseline separation of the two enantiomers. nih.gov
Applications of 3r 3 3 Methylbutoxy Pyrrolidine As a Chiral Scaffold and Building Block in Academic Research
Use in Asymmetric Synthesis as a Chiral Intermediate
The value of (3R)-3-(3-methylbutoxy)pyrrolidine as a chiral intermediate stems from its inherent structural features. The (R)-configuration at the C3 position provides a fixed stereochemical anchor, while the secondary amine within the pyrrolidine (B122466) ring serves as a versatile functional handle for further chemical modification. These attributes make it a desirable starting material for constructing enantiomerically pure target molecules.
Table 1: Key Structural Features of this compound as a Chiral Building Block
| Feature | Description | Implication in Synthesis |
| Chiral Center | A defined (R)-stereocenter at the C3 position. | Transfers chirality to subsequent products, crucial for creating stereochemically pure compounds. |
| Pyrrolidine Ring | A saturated five-membered nitrogen heterocycle. | Provides a rigid and predictable conformational scaffold for building complex 3D structures. |
| Secondary Amine | A nucleophilic and basic nitrogen atom (NH group). | Acts as a key reaction site for N-alkylation, N-acylation, or attachment of catalytic moieties. |
| Ether Linkage | A 3-methylbutoxy group attached at the C3 position. | Influences the steric environment and solubility of the molecule and its derivatives. |
Precursor for Complex Heterocyclic Architectures
The pyrrolidine scaffold is a ubiquitous core in a vast array of biologically active natural products and synthetic drugs. mdpi.com Compounds like this compound serve as valuable precursors for synthesizing more elaborate heterocyclic systems. The synthesis of a beta-amino acid analogue of L-proline, (3R)-carboxy pyrrolidine, from a simple chiral starting material highlights a strategy where the pyrrolidine ring is constructed and then elaborated. nih.gov In a similar vein, the this compound scaffold can be used as a starting point. The secondary amine allows for the construction of fused ring systems or the introduction of complex side chains, leading to novel molecular architectures. For instance, synthetic strategies used to access C2-symmetrical 2,5-disubstituted pyrrolidines, which are important in both medicinal chemistry and catalysis, often rely on chiral pool starting materials or asymmetric synthesis where a pre-existing chiral center directs subsequent transformations.
Scaffold for Novel Ligand Development in Catalysis
In the field of asymmetric catalysis, chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions. The pyrrolidine framework is a privileged scaffold for creating effective ligands. mdpi.com The secondary amine of this compound is an ideal attachment point for phosphine (B1218219) groups, amines, or other coordinating moieties to generate bidentate or polydentate ligands. The inherent chirality of the pyrrolidine backbone, originating from the C3-substituent, creates a defined chiral environment around the metal center, which is critical for differentiating between enantiotopic faces of a substrate during the catalytic cycle. The development of Rh-JosiPhos catalysts for the asymmetric hydrogenation of pyridinium (B92312) salts demonstrates the power of using chiral ligands to control stereochemical outcomes. nih.gov While specific ligands derived from this compound are not extensively documented, its structural motifs are consistent with those used in the rational design of new chiral ligands for a wide range of transition metal-catalyzed reactions.
Integration into Organocatalytic Systems
The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, was revolutionized by the use of proline and its derivatives. nih.gov The pyrrolidine scaffold is at the heart of many of the most powerful organocatalysts developed to date. mdpi.comnih.gov
Design and Synthesis of this compound-Based Organocatalysts
While the pyrrolidine framework is central to organocatalysis, academic literature does not prominently feature specific studies on the design and synthesis of organocatalysts derived directly from this compound. However, established principles allow for the conceptual design of such catalysts. The general strategy involves appending a catalytically active group to the pyrrolidine's secondary amine.
Common designs for pyrrolidine-based organocatalysts include:
Prolinamides: Coupling the pyrrolidine nitrogen with an amino acid or an amine-containing fragment to create a hydrogen-bonding network. mdpi.com
Diarylprolinol Silyl Ethers: These are highly effective for aldehyde functionalization and operate through enamine catalysis. nih.gov
Thiourea-Pyrrolidines: Combining the pyrrolidine scaffold with a thiourea (B124793) moiety creates a bifunctional catalyst capable of activating both the nucleophile and the electrophile through hydrogen bonding.
The synthesis of such a catalyst from this compound would typically involve a standard amide coupling or condensation reaction at the nitrogen atom. The 3-methylbutoxy group at the C3 position would serve to influence the steric environment of the catalyst's active site, potentially tuning its selectivity. mdpi.com
Catalytic Performance in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael Additions)
Pyrrolidine-based organocatalysts are renowned for their ability to catalyze a wide range of asymmetric transformations, most notably carbon-carbon bond-forming reactions like Aldol and Michael additions. nih.gov These reactions proceed via an enamine or iminium ion mechanism, where the pyrrolidine nitrogen reversibly reacts with a carbonyl substrate.
Although specific performance data for catalysts derived from this compound is not available in the reviewed literature, the expected catalytic activity would follow this well-established pattern.
Table 2: Major Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction | General Mechanism | Typical Substrates | Importance |
| Aldol Addition | Enamine catalysis: The catalyst and a ketone/aldehyde form a nucleophilic enamine intermediate. | Aldehydes, Ketones | Forms β-hydroxy carbonyls, a key structural motif in polyketide natural products and pharmaceuticals. nih.gov |
| Michael Addition | Enamine catalysis: The enamine intermediate attacks an α,β-unsaturated carbonyl compound. | Aldehydes, Ketones, Nitroalkenes, Enones | Forms 1,5-dicarbonyl compounds and related structures, enabling the construction of complex carbon skeletons. rsc.org |
Enantioselectivity and Diastereoselectivity Studies in Organocatalysis
The success of pyrrolidine-based organocatalysts lies in their ability to create a highly organized, three-dimensional chiral environment for the reaction to occur. This controlled environment dictates the facial selectivity of the reaction, leading to high enantiomeric and diastereomeric purity in the products.
The key factors influencing stereoselectivity are:
The Chiral Scaffold: The inherent chirality of the pyrrolidine ring, as in the (3R) configuration of this compound, forces the substrates into a specific orientation.
Steric Shielding: Bulky groups on the catalyst, such as the 3-methylbutoxy group, can block one face of the reactive enamine intermediate, forcing the electrophile to approach from the less hindered side.
Hydrogen Bonding: Additional functional groups on the catalyst (e.g., amides, thioureas) can form hydrogen bonds with the substrate, locking it into a rigid transition state geometry that enhances stereochemical control. mdpi.com
Extensive research on various substituted pyrrolidines has shown that modifying substituents on the ring is a powerful strategy for fine-tuning the catalyst's structure to optimize both reactivity and selectivity for a given transformation. mdpi.comnih.gov
Development of Chemical Probes and Investigational Molecular Tools
The unique structural features of this compound make it a valuable scaffold for the creation of sophisticated molecular tools designed to interrogate complex biological systems. These tools are instrumental in elucidating the roles of specific proteins and pathways in both health and disease, providing insights that are not attainable through traditional biological or genetic methods.
Design of Molecular Scaffolds for Exploring Biological Mechanisms (excluding clinical use)
The pyrrolidine ring system is a prevalent feature in a vast array of biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is critical for selective binding to protein targets. The (3R) configuration of the pyrrolidine ring in this compound provides a defined stereochemical platform. This is a crucial feature, as the stereoisomerism of a molecule can dramatically influence its biological activity and binding affinity to enantioselective proteins.
The development of such molecular scaffolds from chiral pyrrolidines enables the exploration of structure-activity relationships (SAR). By systematically varying the substituents on the pyrrolidine ring and observing the effects on biological activity, researchers can gain a deeper understanding of the molecular recognition events that govern a particular biological process. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of potent and selective chemical probes.
Table 1: Key Structural Features of this compound for Scaffold Design
| Feature | Significance in Scaffold Design |
| (3R)-Pyrrolidine Core | Provides a rigid, stereochemically defined platform for the precise orientation of substituents. |
| Secondary Amine | Offers a reactive site for the straightforward introduction of diverse chemical functionalities. |
| 3-Methylbutoxy Side Chain | Influences lipophilicity, solubility, and conformational flexibility, which can be modulated to optimize probe properties. |
Synthesis of Labeled Derivatives for Mechanistic Research (e.g., Isotopic Labeling)
To unravel the intricate details of biological mechanisms, it is often necessary to track the fate of a molecule within a biological system. The synthesis of labeled derivatives of this compound-based scaffolds is a powerful strategy for achieving this. Isotopic labeling, which involves the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a particularly valuable technique.
These isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing a labeled probe into a biological system, researchers can follow its metabolic transformation, identify its binding partners, and quantify its distribution within different cellular compartments.
The synthesis of such labeled derivatives requires careful planning to introduce the isotopic label at a specific and stable position within the molecule. For scaffolds derived from this compound, labeling could potentially be achieved by using isotopically labeled starting materials in the synthesis of the pyrrolidine ring or by incorporating a labeled fragment during the functionalization of the secondary amine. While specific examples for this compound are not detailed in the literature, the general principles of synthesizing labeled pyrrolidine derivatives are well-established.
The insights gained from studies using labeled chemical probes are critical for validating the mechanism of action of a potential therapeutic agent or for identifying novel biological pathways. This knowledge is foundational for the advancement of chemical biology and the discovery of new therapeutic strategies.
Table 2: Potential Applications of Labeled this compound Derivatives in Mechanistic Research
| Labeled Derivative Type | Potential Research Application | Analytical Technique |
| Deuterium (²H) Labeled | Studying metabolic stability and identifying metabolites. | Mass Spectrometry (MS) |
| Carbon-13 (¹³C) Labeled | Tracing metabolic pathways and quantifying target engagement. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
| Nitrogen-15 (¹⁵N) Labeled | Investigating nitrogen metabolism and protein binding. | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |
Theoretical and Computational Investigations of 3r 3 3 Methylbutoxy Pyrrolidine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like (3R)-3-(3-methylbutoxy)pyrrolidine. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are key determinants of its reactivity.
For the pyrrolidine (B122466) ring, the nitrogen atom is the most nucleophilic center, and its lone pair of electrons plays a crucial role in the molecule's chemical behavior. The presence of the (3R)-3-(3-methylbutoxy) substituent will influence the electronic properties of the pyrrolidine ring through inductive effects. The ether oxygen in the 3-methylbutoxy group can also act as a hydrogen bond acceptor, further modulating the molecule's reactivity and interactions.
Studies on related 3-substituted pyrrolidines have shown that the nature and orientation of the substituent at the 3-position can significantly impact the charge distribution and steric accessibility of the nitrogen lone pair. acs.org For this compound, the bulky isopentyl group could sterically hinder the approach of reactants to one face of the pyrrolidine ring, thereby influencing the stereochemical outcome of its reactions.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic | Influence of Structural Features |
| HOMO | Localized primarily on the pyrrolidine nitrogen. | The energy of the HOMO will be influenced by the inductive effect of the 3-methylbutoxy group. |
| LUMO | Likely distributed over the C-N and C-O bonds. | The energy and distribution of the LUMO will affect the molecule's susceptibility to nucleophilic attack. |
| Electrostatic Potential | Negative potential around the nitrogen and ether oxygen atoms. | These regions are likely sites for electrophilic attack and hydrogen bonding. |
| Reactivity | The nitrogen atom is the primary site for reactions with electrophiles. | The stereochemistry of such reactions will be influenced by the chiral center at the 3-position. |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. The pyrrolidine ring itself is not planar and can adopt various envelope and twisted conformations. The 3-methylbutoxy side chain adds further degrees of freedom, leading to a complex conformational space.
MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in solution, or in a protein binding site. These simulations can also provide information on the energy barriers between different conformations, which is crucial for understanding the molecule's dynamic behavior. For instance, MD simulations on related pyrrolidine derivatives have been used to understand their binding modes to biological targets. nih.gov
The conformational flexibility of the 3-methylbutoxy group, combined with the puckering of the pyrrolidine ring, will likely result in a dynamic equilibrium of multiple low-energy conformations. The specific stereochemistry at the 3-position will influence the preferred orientation of the side chain relative to the ring.
Table 2: Key Conformational Features of this compound
| Feature | Description | Importance |
| Pyrrolidine Ring Pucker | The five-membered ring will adopt non-planar envelope or twist conformations. | The ring pucker affects the relative orientation of substituents and the overall shape of the molecule. |
| Side Chain Torsion Angles | The C-O and C-C bonds of the 3-methylbutoxy group can rotate, leading to numerous conformers. | The conformation of the side chain is critical for its interaction with binding partners. |
| Intramolecular Interactions | Potential for weak intramolecular hydrogen bonds or van der Waals interactions between the side chain and the pyrrolidine ring. | These interactions can stabilize certain conformations and influence the overall shape. |
Docking Studies and Molecular Modeling of Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For research purposes, docking studies of this compound could be performed to investigate its potential interactions with various enzyme active sites or receptor binding pockets.
In a typical docking study, the pyrrolidine nitrogen could act as a key hydrogen bond donor or acceptor, or as a basic center interacting with acidic residues in a binding site. The 3-methylbutoxy group could engage in hydrophobic interactions within a nonpolar pocket of a protein. The stereochemistry at the 3-position would be critical for achieving a complementary fit to a chiral binding site.
Studies on other pyrrolidine derivatives have shown that the pyrrolidine scaffold can effectively present substituents for interaction with biological targets. nih.govrsc.org For example, in the context of neuraminidase inhibitors, pyrrolidine derivatives have been shown to form key hydrogen bonds and electrostatic interactions within the enzyme's active site. nih.gov
Pharmacophore Modeling and Virtual Screening for Scaffold Exploration
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. A pharmacophore model for a series of active pyrrolidine derivatives could include features such as a hydrogen bond acceptor (the nitrogen), a hydrogen bond donor (the N-H), and one or more hydrophobic regions.
The this compound scaffold could be used in virtual screening campaigns to search large chemical databases for other molecules that match the pharmacophore model. This approach can lead to the discovery of new compounds with similar or improved properties. Pharmacophore models have been successfully developed for various classes of pyrrolidine derivatives, demonstrating the utility of this approach in drug discovery. nih.govacs.org
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. For this compound, computational SAR could be used to explore how modifications to its structure would affect its hypothetical binding affinity to a target protein.
For instance, the length and branching of the alkoxy chain at the 3-position could be systematically varied in silico, and the resulting changes in binding energy could be calculated. Similarly, the effect of substituting the pyrrolidine ring at other positions could be investigated. Such studies can guide the design of new analogs with optimized properties. Research on related 3-alkoxy-pyrrolidine compounds has indicated that even subtle changes to the alkoxy group can lead to significant differences in biological activity, highlighting the importance of this position for molecular recognition.
Advanced Research Directions and Future Perspectives on 3r 3 3 Methylbutoxy Pyrrolidine
Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of enantiomerically pure substituted pyrrolidines is a critical area of research. whiterose.ac.ukmdpi.com While traditional methods exist, future efforts are increasingly directed towards more sustainable and efficient strategies. For (3R)-3-(3-methylbutoxy)pyrrolidine, several innovative routes can be envisioned that align with the principles of green chemistry.
Biocatalysis and Chemoenzymatic Methods: Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions. Transaminases, for instance, can be used for the asymmetric synthesis of chiral amines from ketone precursors. acs.org A potential biocatalytic route to a precursor of this compound could involve the transaminase-triggered cyclization of an ω-chloroketone. acs.org Similarly, keto reductases (KREDs) could be employed for the stereoselective reduction of a pyrrolidinone intermediate. nih.gov Combining photochemical activation with enzymatic catalysis in one-pot procedures represents a particularly innovative approach, minimizing waste and purification steps. nih.gov
Synthesis from the Chiral Pool: Leveraging readily available, inexpensive chiral molecules is a cornerstone of sustainable synthesis. L-proline and L-hydroxyproline are ideal starting materials for introducing the pyrrolidine (B122466) ring with a pre-defined stereocenter. mdpi.commdpi.com A synthetic strategy could involve the modification of (R)-3-hydroxypyrrolidine, a derivative of L-hydroxyproline, through etherification with a 3-methylbutoxy group.
Advanced Chemical Methods: Modern synthetic methodologies can also enhance sustainability. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption. nih.gov Furthermore, kinetic resolution, a method for separating a racemic mixture, can be made more efficient through dynamic kinetic resolution processes, which allow for the in-situ racemization of the unwanted enantiomer, theoretically enabling a 100% yield of the desired product. whiterose.ac.uk
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Key Principles | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., transaminases, reductases) for stereoselective transformations. acs.orgnih.gov | High enantioselectivity, mild reaction conditions (aqueous media, room temp.), reduced environmental impact. | Enzyme availability and stability, substrate scope limitations. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps in a single pot or sequence. nih.gov | Increased efficiency, reduced purification steps, leverages strengths of both catalysis types. | Compatibility of reaction conditions for different catalytic steps. |
| Chiral Pool Synthesis | Utilization of readily available natural chiral compounds like L-proline or L-hydroxyproline. mdpi.commdpi.com | Cost-effective, access to enantiopure starting materials. | May require multiple synthetic steps for functional group manipulation. |
| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the undesired enantiomer. whiterose.ac.uk | Theoretical yield up to 100% of the desired enantiomer from a racemate. | Requires a suitable racemization catalyst that is compatible with the resolution process. |
| Microwave-Assisted Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. nih.gov | Drastically reduced reaction times, improved yields, enhanced reaction control. | Requires specialized equipment, potential for localized overheating. |
Exploration of New Catalytic Applications Beyond Traditional Organocatalysis
The pyrrolidine motif is a privileged structure in organocatalysis, particularly in enamine- and iminium-mediated reactions. benthamdirect.combeilstein-journals.org However, the future utility of this compound extends far beyond this traditional role. Its structure is well-suited for development into a chiral ligand for a variety of modern catalytic systems.
Asymmetric Metal Catalysis: The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, positioning the chiral scaffold to influence the outcome of a catalytic reaction. By modifying the this compound backbone with additional coordinating groups (e.g., phosphines, oxazolines), it can be transformed into a ligand for transition metal-catalyzed reactions like asymmetric hydrogenation, C-H activation, or cross-coupling reactions. researchgate.netpnas.org The stereochemistry at the C3 position, influenced by the bulky 3-methylbutoxy group, would be critical in creating a well-defined chiral pocket around the metal center.
Photoredox and Electrocatalysis: These emerging fields offer new avenues for chemical reactivity under mild conditions. Pyrrolidine-based ligands could be designed to participate in photoredox or electrochemical cycles. For example, the pyrrolidine scaffold could be appended with a redox-active moiety that facilitates electron transfer processes, enabling novel enantioselective transformations initiated by light or electricity. The use of nickel- or cobalt-electrocatalysis for C-H activation is a prime example of such an advanced application. researchgate.net
Cooperative Catalysis: Systems where the chiral ligand actively participates in the reaction mechanism beyond simply coordinating to a metal are of great interest. This "metal-ligand cooperativity" can lead to unique reactivity and selectivity. researchgate.net The this compound scaffold could be designed to feature a secondary functional group, such as a hydrogen-bond donor, that works in concert with a metal center to activate a substrate and control stereochemistry.
Table 2: Potential Advanced Catalytic Roles for this compound Derivatives
| Catalysis Type | Proposed Role of Pyrrolidine Derivative | Example Transformation | Key Structural Feature |
|---|---|---|---|
| Asymmetric Metal Catalysis | Chiral ligand for transition metals (e.g., Rh, Pd, Ir). pnas.org | Asymmetric hydrogenation, allylic substitution. | Chiral backbone controlling spatial arrangement of substrates around the metal. |
| Electrocatalysis | Ligand for enantioselective C-H activation or annulation reactions. researchgate.net | Enantioselective C–H annulations. | Coordination to redox-active metals like Ni or Co. |
| Photoredox Catalysis | Chiral scaffold combined with a photosensitizing moiety. | Light-induced asymmetric radical reactions. | Ability to influence the stereochemical outcome of a photochemical event. |
| Cooperative Catalysis | Bifunctional ligand with both a metal-binding site and a substrate-activating site. researchgate.net | Asymmetric transfer hydrogenation. | Nitrogen for metal coordination and a secondary site (e.g., H-bond donor) for substrate interaction. |
Chemoinformatic and Data-Driven Approaches for Pyrrolidine Scaffold Design
The empirical screening of catalysts and ligands is a time-consuming and resource-intensive process. pnas.org Chemoinformatics and computational chemistry offer powerful tools to accelerate the design and optimization of new pyrrolidine-based structures derived from this compound.
Database Mining and Scaffold Hopping: Computational tools can screen vast structural databases, such as the Cambridge Structural Database (CSD), to identify novel molecular scaffolds that can mimic the key structural features of a known successful ligand. nih.gov This "scaffold hopping" approach can lead to the discovery of new pyrrolidine derivatives with improved properties.
Machine Learning and Predictive Modeling: By training neural networks and other machine learning algorithms on existing reaction data, it is possible to build models that accurately predict the enantioselectivity of a given catalyst for a specific reaction. chemistryworld.com This data-driven approach can guide the synthesis of new derivatives of this compound by prioritizing candidates that are computationally predicted to be highly effective. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of transition states. chemrxiv.org This provides fundamental insights into the origin of stereoselectivity, allowing for the rational design of improved catalysts. By analyzing the transition state structures of reactions catalyzed by a derivative of this compound, researchers can make targeted modifications to the ligand structure to enhance its performance. chemrxiv.org
Table 3: Chemoinformatic and Computational Tools for Pyrrolidine Scaffold Design
| Tool/Approach | Application | Outcome |
|---|---|---|
| Database Searching (e.g., CAVEAT, CSD) | Identify novel molecular backbones with specific geometric constraints. nih.gov | Discovery of new, synthetically accessible chiral ligand scaffolds. |
| Machine Learning / Neural Networks | Predict enantioselectivity based on catalyst structure and reaction parameters. chemistryworld.com | Rapid in-silico screening and prioritization of candidate catalysts. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural descriptors of pyrrolidine derivatives with their catalytic activity. | A predictive model for designing catalysts with enhanced performance. |
| Density Functional Theory (DFT) | Calculate transition state energies and model reaction mechanisms. chemrxiv.org | Rational, mechanism-based design of more selective catalysts. |
| Virtual Library Screening | Enumerate and evaluate large numbers of virtual derivatives of the core scaffold. | Identification of promising candidates for synthesis and experimental testing. |
Development of Advanced Analytical Techniques for Characterization and Purity Assessment in Research Contexts
The synthesis and application of a chiral compound like this compound are critically dependent on the ability to accurately assess its purity, particularly its enantiomeric purity (or enantiomeric excess, e.e.). hse.gov.ukepa.gov Research continues to advance analytical techniques to provide more sensitive, rapid, and robust characterization.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) remain the gold standard for separating and quantifying enantiomers. nih.govmdpi.com Future developments focus on novel CSPs with broader applicability and higher resolution, allowing for baseline separation of even very similar stereoisomers. Supercritical Fluid Chromatography (SFC) is also gaining prominence as a greener alternative to HPLC, offering faster separations with reduced organic solvent consumption.
NMR Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between enantiomers, allowing for their quantification. libretexts.org Quantitative NMR (qNMR) is a particularly powerful technique for determining not only enantiomeric purity but also the absolute purity of a sample against a certified internal standard, providing an orthogonal method to chromatography. nih.gov
Mass Spectrometry-Based Methods: Mass spectrometry (MS) is not inherently suited for chiral analysis, but several strategies have been developed to enable it. Ion Mobility-Mass Spectrometry (IM-MS) can separate enantiomeric ions based on their different collision cross-sections in the gas phase. acs.org Another approach is the "kinetic method," where enantiomers are made to react with a chiral reference compound inside the mass spectrometer, and the relative rates of product formation are used to determine the e.e. of the analyte. acs.org
Table 4: Advanced Analytical Techniques for Chiral Pyrrolidine Analysis
| Technique | Principle | Strengths | Limitations |
|---|---|---|---|
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High accuracy and precision, widely applicable, established method. | Requires method development for each compound, can be time-consuming. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives with distinct NMR spectra. libretexts.org | Provides structural information, qNMR offers absolute purity assessment. nih.gov | May require derivatization, sensitivity can be lower than chromatography. |
| Ion Mobility-MS (IM-MS) | Separation of ions based on size, shape, and charge in the gas phase. acs.org | Rapid analysis, provides structural information (collision cross-section). | Resolution may not be sufficient for all enantiomers, specialized instrumentation. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. mdpi.com | High separation efficiency, very small sample requirement, rapid analysis. | Lower concentration sensitivity compared to HPLC, reproducibility can be a challenge. |
Role of this compound in the Synthesis of Highly Stereodefined Building Blocks for Material Science or Specialized Applications
Beyond catalysis, chiral molecules are fundamental building blocks for advanced materials, where stereochemistry dictates macroscopic properties. The unique three-dimensional structure of this compound makes it an attractive synthon for creating materials with tailored functions, excluding any clinical or drug-related uses.
Chiral Polymers and Dendrimers: Incorporating this compound as a monomeric unit into a polymer backbone can induce a helical structure, leading to materials with chiroptical properties, such as circular dichroism. Such polymers could find applications in optical data storage, polarization filters, or as chiral stationary phases for chromatography.
Liquid Crystals: Chiral dopants are often added to liquid crystal phases to induce a helical twist, leading to the formation of cholesteric phases. These phases are known for their selective reflection of light, a property used in displays and temperature sensors. The defined stereochemistry of this compound makes it a candidate for development into a novel chiral dopant.
Molecular Recognition and Sensing: The pyrrolidine scaffold can be incorporated into larger host molecules, such as crown ethers or calixarenes, designed for the selective binding of other chiral molecules. The this compound unit would impart stereoselectivity to the binding pocket, enabling the development of sensors or separation media capable of distinguishing between enantiomers of a target analyte. The ether linkage provides a potential site for further functionalization and can influence solubility and binding properties.
Table 5: Potential Non-Clinical Applications in Material Science
| Application Area | Role of this compound | Resulting Material Property |
|---|---|---|
| Chiral Polymers | As a chiral monomer in polymerization reactions. | Chiroptical activity (e.g., strong circular dichroism), helical conformation. |
| Liquid Crystals | As a chiral dopant to induce helical twisting in a nematic phase. | Selective light reflection, temperature-dependent color changes. |
| Asymmetric Separation Media | As a chiral selector covalently bonded to a solid support (e.g., silica). | Enantioselective separation of racemic mixtures in chromatography. |
| Molecular Sensors | As a stereodifferentiating unit within a larger host molecule. | Selective binding and signaling (e.g., fluorescence change) in the presence of one enantiomer of a guest molecule. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
